molecular formula C14H18N2O6 B113103 Boc-D-ala-onp CAS No. 85546-27-6

Boc-D-ala-onp

Cat. No. B113103
CAS RN: 85546-27-6
M. Wt: 310.3 g/mol
InChI Key: SUHFNHHZORGDFI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-ala-onp, also known as Boc-L-alanine 4-nitrophenyl ester, is a compound with the empirical formula C14H18N2O6 . It is used in peptide synthesis .


Synthesis Analysis

This compound is synthesized with an N-terminal 166 amino acid pro region which is absolutely required for folding of the protease . It is used in Boc solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 Carbon atoms, 18 Hydrogen atoms, 2 Nitrogen atoms, and 6 Oxygen atoms . The molecular weight is 310.30 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 310.30 g/mol . It has a melting point of 78 °C . The compound is stored at a temperature of 2-8°C .

Advantages and Limitations for Lab Experiments

Boc-D-ala-onp is a versatile compound that has a wide range of applications in the scientific research field. It is relatively easy to synthesize and can be used in a variety of lab experiments. However, it is important to note that this compound is a relatively unstable compound and can decompose in the presence of light or heat. Therefore, it is important to ensure that the compound is stored and handled in an appropriate manner.

Future Directions

There are a number of potential future directions for research involving Boc-D-ala-onp. These include further studies into the biochemical and physiological effects of the compound, as well as the development of new therapeutic drugs based on the compound. In addition, further research could be conducted into the use of this compound as a substrate for enzyme-catalyzed reactions. Finally, further research could be conducted into the synthesis of this compound derivatives, which could potentially have a wider range of applications in the scientific research field.

Scientific Research Applications

Boc-D-ala-onp has a wide range of applications in the scientific research field. It is used in the study of protein synthesis and the development of therapeutic drugs. It is also used in the study of the biochemical and physiological effects of various compounds. This compound can be used to study the structure and function of proteins, as well as to study the effects of various compounds on the body.

Safety and Hazards

Boc-D-ala-onp is for R&D use only and not for medicinal, household, or other use . In case of accidental release, avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHFNHHZORGDFI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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